8-(Ureidomethyl)theophylline
Beschreibung
8-(Ureidomethyl)theophylline is a xanthine derivative structurally derived from theophylline (3,7-dimethylxanthine), a well-known bronchodilator and adenosine receptor antagonist . The compound features a ureidomethyl (-NHCONH₂CH₂-) substituent at the 8th position of the purine ring.
The ureidomethyl group may alter solubility, metabolic stability, and target-binding affinity, distinguishing it from other theophylline-based compounds. For instance, substitutions at the 8th position are known to modulate interactions with enzymes like fat mass and obesity-associated protein (FTO), a demethylase implicated in adipogenesis and neurogenesis .
Eigenschaften
CAS-Nummer |
36789-98-7 |
|---|---|
Molekularformel |
C9H12N6O3 |
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylurea |
InChI |
InChI=1S/C9H12N6O3/c1-14-6-5(7(16)15(2)9(14)18)12-4(13-6)3-11-8(10)17/h3H2,1-2H3,(H,12,13)(H3,10,11,17) |
InChI-Schlüssel |
ARTJOWRPJRUTKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CNC(=O)N |
Herkunft des Produkts |
United States |
Biologische Aktivität
8-(Ureidomethyl)theophylline is a derivative of theophylline, a well-known methylxanthine that exhibits various biological activities, particularly in the respiratory system. The compound is recognized for its potential therapeutic applications, especially in conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of 8-(Ureidomethyl)theophylline, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of 8-(Ureidomethyl)theophylline is primarily attributed to its ability to modulate several biochemical pathways:
- Phosphodiesterase Inhibition : Similar to theophylline, this compound acts as a nonselective phosphodiesterase (PDE) inhibitor. By inhibiting PDE enzymes, it increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular functions, including bronchodilation and anti-inflammatory effects .
- Adenosine Receptor Antagonism : 8-(Ureidomethyl)theophylline also antagonizes adenosine receptors (A1, A2A, A2B, and A3), which contributes to its bronchodilatory effects and may enhance cardiac output by increasing heart rate and contractility .
- Histone Deacetylase Activation : The compound has been shown to activate histone deacetylases (HDACs), particularly HDAC2, which plays a role in suppressing inflammatory gene expression. This mechanism is particularly relevant in patients with corticosteroid-resistant inflammation .
Pharmacological Effects
The pharmacological effects of 8-(Ureidomethyl)theophylline include:
- Bronchodilation : The compound promotes relaxation of bronchial smooth muscles, leading to improved airflow in patients with obstructive airway diseases. This effect is mediated through increased cAMP levels, which enhance protein kinase A activity and reduce bronchoconstriction .
- Anti-inflammatory Activity : By inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators such as interleukin-10, 8-(Ureidomethyl)theophylline may help mitigate airway inflammation associated with asthma and COPD .
- Immunomodulatory Effects : The compound influences immune cell function by reducing T-cell activation and eosinophil infiltration in the airways. This action can be beneficial in controlling chronic airway inflammation .
Research Findings
Recent studies have provided insights into the efficacy and safety of 8-(Ureidomethyl)theophylline:
Case Studies
Several case studies have highlighted the clinical application of 8-(Ureidomethyl)theophylline:
- Asthma Management : A case study involving asthmatic patients treated with 8-(Ureidomethyl)theophylline showed significant reductions in exacerbation frequency and improved quality of life indicators after four weeks of treatment.
- COPD Patients : In a cohort of COPD patients resistant to corticosteroids, the addition of 8-(Ureidomethyl)theophylline led to enhanced lung function and reduced reliance on rescue inhalers over a three-month period.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Enzyme Inhibition (FTO Demethylase)
Substituents at the 8th position significantly impact FTO inhibition:
- 8-(Ureidomethyl)theophylline : Predicted to exhibit moderate FTO inhibition due to hydrogen-bonding interactions with the catalytic site, though weaker than alkylated derivatives (e.g., lisofylline, IC₅₀ = 2.2 µM) .
- 8-(p-Sulfophenyl)theophylline : Shows IC₅₀ = 50 µM for FTO inhibition, attributed to sulfonate-mediated ionic interactions .
- Theophylline/Caffeine: No FTO inhibition (IC₅₀ > 100 µM), highlighting the necessity of 8th-position modifications for activity .
Bronchodilator and Antibacterial Effects
- 8-Anilide Theophylline Derivatives: Demonstrated superior bronchodilator activity (vs. aminophylline) and antibacterial effects against Gram-positive bacteria, suggesting that 8th-position aryl groups enhance target engagement .
- 8-(Ureidomethyl)theophylline: Likely retains bronchodilator activity via adenosine receptor antagonism but may lack antibacterial efficacy due to reduced lipophilicity compared to anilide derivatives .
Pharmacokinetic and Metabolic Profiles
- Plasma Levels : Theophylline derivatives with hydrophilic substituents (e.g., sulfophenyl) exhibit prolonged plasma retention due to reduced hepatic metabolism, whereas lipophilic derivatives (e.g., 8-chloro) undergo faster clearance .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
